(6-Bromoquinolin-8-yl)methanol: A Comprehensive Technical Guide for Advanced Research
(6-Bromoquinolin-8-yl)methanol: A Comprehensive Technical Guide for Advanced Research
This guide provides an in-depth exploration of (6-Bromoquinolin-8-yl)methanol, a quinoline derivative of significant interest to researchers and professionals in the fields of medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure, forming the backbone of numerous therapeutic agents, and the specific functionalization of this compound suggests a wealth of potential applications.[1][2] This document will delve into its fundamental properties, plausible synthetic routes, spectroscopic characterization, and prospective applications, offering a robust resource for its scientific investigation.
Core Molecular Attributes
(6-Bromoquinolin-8-yl)methanol is a heterocyclic compound featuring a quinoline core substituted with a bromine atom at the 6-position and a hydroxymethyl group at the 8-position. These substitutions are critical as they offer handles for further chemical modification and influence the molecule's overall physicochemical properties, including its lipophilicity and potential for hydrogen bonding.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO | [3] |
| Molecular Weight | 238.08 g/mol | [3] |
| Monoisotopic Mass | 236.97893 Da | [4] |
| CAS Number | 1266728-35-1 | [3] |
| Appearance | White to light yellow/orange powder or crystals | [5] |
| Storage | Sealed in a dry environment at 2-8°C | [3] |
Strategic Synthesis of (6-Bromoquinolin-8-yl)methanol
While a definitive, published synthesis for (6-Bromoquinolin-8-yl)methanol is not widely available, a logical and efficient synthetic pathway can be proposed based on established methodologies for analogous quinoline derivatives.[6][7] The following multi-step approach, commencing with commercially available 6-bromoquinoline, represents a plausible route for its preparation.
Proposed Synthetic Workflow
The synthesis can be envisioned as a three-step process starting from 6-bromoquinoline. This pathway involves an electrophilic nitration, followed by reduction of the nitro group, and a subsequent Sandmeyer reaction to introduce a formyl group, which is then reduced to the final hydroxymethyl product.
Caption: Proposed synthetic pathway for (6-Bromoquinolin-8-yl)methanol.
Detailed Experimental Protocols
The following protocols are adapted from established procedures for similar quinoline transformations and should be optimized for the specific substrate.
Protocol 1: Synthesis of 6-Bromo-8-nitroquinoline (Nitration)
-
Rationale: The introduction of a nitro group at the 8-position is a critical step to enable the subsequent introduction of the desired functional group. The directing effects of the quinoline ring system favor nitration at the 5- and 8-positions.
-
Procedure:
-
To a stirred solution of 6-bromoquinoline (1.0 eq) in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid at 0-5°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried to yield 6-bromo-8-nitroquinoline.
-
Protocol 2: Synthesis of 8-Amino-6-bromoquinoline (Reduction)
-
Rationale: The reduction of the nitro group to an amine is a standard transformation that provides a versatile intermediate for further functionalization, such as the Sandmeyer reaction.
-
Procedure:
-
To a solution of 6-bromo-8-nitroquinoline (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (5.0 eq).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, filter the hot reaction mixture through celite and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield 8-amino-6-bromoquinoline.
-
Protocol 3: Synthesis of 6-Bromoquinoline-8-carbaldehyde (Formylation)
-
Rationale: The Sandmeyer reaction provides a classic method for the conversion of an amino group to various functionalities, including a formyl group.
-
Procedure:
-
Prepare a solution of 8-amino-6-bromoquinoline (1.0 eq) in aqueous hydrochloric acid and cool to 0-5°C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5°C to form the diazonium salt.
-
In a separate flask, prepare a solution of formaldehyde (excess) and cuprous oxide (catalytic amount).
-
Add the diazonium salt solution to the formaldehyde solution and stir at room temperature for several hours.
-
Extract the product with a suitable organic solvent, dry over anhydrous sodium sulfate, and purify by column chromatography.
-
Protocol 4: Synthesis of (6-Bromoquinolin-8-yl)methanol (Reduction)
-
Rationale: The reduction of the aldehyde to a primary alcohol is a straightforward and high-yielding transformation, commonly achieved with mild reducing agents like sodium borohydride.
-
Procedure:
-
Dissolve 6-bromoquinoline-8-carbaldehyde (1.0 eq) in methanol.
-
Cool the solution to 0-5°C and add sodium borohydride (1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield (6-Bromoquinolin-8-yl)methanol, which can be further purified by recrystallization or column chromatography.
-
Spectroscopic and Analytical Characterization
Due to the limited availability of direct experimental spectra for (6-Bromoquinolin-8-yl)methanol, this section provides a predictive framework for its characterization based on data from structurally analogous compounds.[8][9][10]
Table 2: Predicted ¹H and ¹³C NMR Spectral Data
| Nucleus | Predicted Chemical Shift (δ, ppm) in CDCl₃ | Rationale |
| ¹H NMR | H-2: ~8.9-9.1, H-3: ~7.4-7.6, H-4: ~8.1-8.3, H-5: ~7.9-8.1, H-7: ~7.7-7.9, -CH₂OH: ~4.8-5.0, -OH: broad singlet | Based on data for 6-bromoquinoline and quinolin-8-ylmethanol derivatives. |
| ¹³C NMR | C-2: ~150, C-3: ~122, C-4: ~136, C-4a: ~128, C-5: ~129, C-6: ~120 (C-Br), C-7: ~127, C-8: ~148 (C-CH₂OH), C-8a: ~147, -CH₂OH: ~60 | Inferred from related substituted quinolines. |
Mass Spectrometry (MS)
-
Technique: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI).
-
Expected m/z: [M+H]⁺ at approximately 237.9862 and 239.9842, reflecting the isotopic pattern of bromine.
Infrared (IR) Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) or KBr pellet.
-
Expected Key Absorptions (cm⁻¹):
-
~3400-3200 (broad, O-H stretch of the alcohol)
-
~3100-3000 (C-H stretch, aromatic)
-
~1600, 1500, 1450 (C=C and C=N stretching of the quinoline ring)
-
~1050 (C-O stretch of the primary alcohol)
-
~800-600 (C-Br stretch)
-
Potential Applications in Drug Discovery and Medicinal Chemistry
The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2][5][11] The unique substitution pattern of (6-Bromoquinolin-8-yl)methanol makes it a promising candidate for investigation in several therapeutic areas.
Caption: Potential therapeutic applications of (6-Bromoquinolin-8-yl)methanol.
-
Anticancer Activity: Many quinoline derivatives have demonstrated potent anticancer properties through mechanisms such as the induction of apoptosis and cell cycle arrest.[2] The bromo and hydroxymethyl groups on (6-Bromoquinolin-8-yl)methanol can be further functionalized to optimize interactions with biological targets like protein kinases or topoisomerases.
-
Antimicrobial Properties: The quinoline core is central to a major class of antibiotics.[2] This compound could serve as a starting point for the development of novel antibacterial or antifungal agents, potentially by interfering with microbial DNA replication or other essential cellular processes.
-
Neuroprotective Effects: 8-Hydroxyquinoline derivatives are known for their metal-chelating properties and have been investigated for the treatment of neurodegenerative diseases like Alzheimer's.[5] The hydroxymethyl group at the 8-position, while not a direct chelating moiety like a hydroxyl group, could be a precursor to such functionalities or contribute to target binding in other ways.
-
Anti-inflammatory Activity: Certain quinoline derivatives have shown anti-inflammatory effects. The structure of (6-Bromoquinolin-8-yl)methanol could be explored for its potential to modulate inflammatory pathways.
Safety and Handling
Based on safety data for structurally related bromoquinoline compounds, (6-Bromoquinolin-8-yl)methanol should be handled with appropriate care in a laboratory setting.[12][13][14]
-
Hazard Statements (Predicted):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[13]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[13]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[13]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Handling and Storage:
-
Use only in a well-ventilated area.
-
Store in a tightly closed container in a dry and cool place (2-8°C).[3]
-
Conclusion
(6-Bromoquinolin-8-yl)methanol represents a valuable building block for medicinal chemistry and drug discovery. Its quinoline core, combined with the strategic placement of bromo and hydroxymethyl functionalities, offers significant potential for the development of novel therapeutic agents. This guide provides a comprehensive foundation for researchers to synthesize, characterize, and explore the biological activities of this promising compound.
References
-
PubChem. (n.d.). 6-Bromo-8-methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- The Royal Society of Chemistry. (n.d.).
-
PubMed. (n.d.). Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. National Center for Biotechnology Information. Retrieved from [Link]
- Çelik, İ., et al. (2017). 6-Bromoquinoline-8-carbonitrile.
- Google Patents. (n.d.).
- ChemicalBook. (2025).
- Sigma-Aldrich. (2024).
- ResearchGate. (2025). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one.
- Carl ROTH. (n.d.).
-
PubChem. (n.d.). 6-Hydroxymethylquinoline. National Center for Biotechnology Information. Retrieved from [Link]
- Oliveri, V., & Vecchio, G. (2016). 8-Hydroxyquinolines in medicinal chemistry: A structural perspective. European Journal of Medicinal Chemistry, 120, 254-273.
-
PubChemLite. (n.d.). (6-bromoquinolin-8-yl)methanol (C10H8BrNO). Université du Luxembourg. Retrieved from [Link]
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bldpharm.com [bldpharm.com]
- 4. PubChemLite - (6-bromoquinolin-8-yl)methanol (C10H8BrNO) [pubchemlite.lcsb.uni.lu]
- 5. 8-Hydroxyquinolines in medicinal chemistry: A structural perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. chemicalbook.com [chemicalbook.com]
